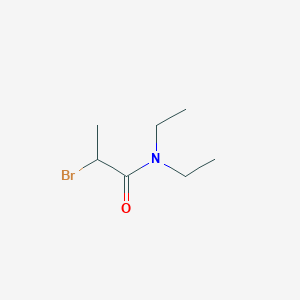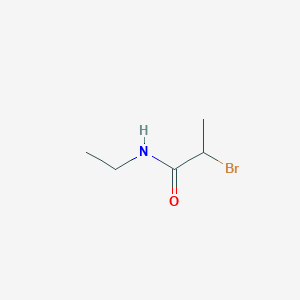
1-Azido-4-methylbenzene
概述
描述
1-Azido-4-methylbenzene, also known as 4-Methylphenyl azide or p-Tolyl azide, is an aromatic azide compound with the molecular formula C₇H₇N₃. It is a derivative of toluene where the hydrogen atom at the para position is replaced by an azido group (N₃). This compound is of significant interest in organic chemistry due to its reactivity and applications in various synthetic processes .
作用机制
Target of Action
1-Azido-4-methylbenzene, also known as 4-Azidotoluene or 4-Methylphenyl azide , is an aromatic azideAzides are generally known to react with alkynes in the presence of a copper catalyst to form a stable triazole ring, a reaction known as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac) .
Mode of Action
The mode of action of this compound primarily involves its azide group. In the presence of a copper(I) catalyst, the azide group on the this compound molecule reacts with an alkyne group on another molecule to form a stable triazole ring . This reaction is highly selective and efficient, leading to the formation of a new C-N bond.
Biochemical Pathways
The cuaac reaction it participates in is widely used in various fields of chemistry, including drug discovery, materials science, and bioconjugation . The resulting triazole ring is stable and resistant to metabolic degradation, which can be beneficial in the design of pharmaceuticals and bioactive compounds.
Pharmacokinetics
The stability of the triazole ring formed in the cuaac reaction suggests that compounds containing this moiety may have enhanced metabolic stability .
Result of Action
The primary result of the action of this compound is the formation of a stable triazole ring via the CuAAC reaction . This reaction is highly selective and efficient, leading to the formation of a new C-N bond. The resulting triazole ring is stable and resistant to metabolic degradation.
Action Environment
The action of this compound is influenced by several environmental factors. The CuAAC reaction it participates in requires a copper(I) catalyst and is typically carried out in an organic solvent . The reaction rate can be influenced by factors such as temperature, solvent, and the concentration of the reactants and catalyst.
生化分析
Biochemical Properties
1-Azido-4-methylbenzene plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules through its azido group, which is highly reactive. The azido group can participate in cycloaddition reactions with alkynes, forming stable triazole rings. This interaction is often catalyzed by copper(I) ions, making this compound a valuable tool in bioconjugation and labeling of biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form covalent bonds with biomolecules allows it to modify proteins and nucleic acids, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can be used to label and track specific proteins within cells, providing insights into their function and localization .
Molecular Mechanism
The molecular mechanism of this compound involves its azido group, which can undergo cycloaddition reactions with alkynes. This reaction forms a stable triazole ring, which can covalently link biomolecules. The azido group can also participate in Staudinger ligation, where it reacts with phosphines to form an iminophosphorane intermediate, which then hydrolyzes to form an amine. These reactions enable this compound to modify proteins and nucleic acids, affecting their function and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used for protein labeling and tracking .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking proteins without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. Enzymes such as cytochrome P450 may also play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can affect the compound’s bioavailability and activity within biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its interactions with biomolecules. This localization can influence its activity and effectiveness in labeling and tracking proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its activity and function can be affected by its localization, as it interacts with various biomolecules within different cellular compartments. This subcellular localization is crucial for its effectiveness in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Azido-4-methylbenzene can be synthesized through the diazotization of 4-methylaniline followed by azidation. The process involves the following steps:
Diazotization: 4-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows the laboratory procedures with optimization for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the hazardous azide intermediates safely .
化学反应分析
1-Azido-4-methylbenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction catalyzed by copper(I) salts (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄) in the presence of palladium catalysts.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) salts, alkynes, and sometimes bases like Hunig’s base.
Reduction: Sodium borohydride, palladium catalysts, and water.
Substitution: Various nucleophiles depending on the desired product
Major Products:
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
科学研究应用
1-Azido-4-methylbenzene is utilized in several scientific research fields:
相似化合物的比较
1-Azido-4-methylbenzene can be compared with other aromatic azides:
1-Azido-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-Azido-4-bromobenzene: Similar structure but with a bromine atom instead of a methyl group.
1-Azido-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
4-Azidoanisole: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. The methyl group can provide steric hindrance and electronic effects that differentiate it from other aromatic azides .
属性
IUPAC Name |
1-azido-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDRCDGBCOJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175216 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-86-2 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














